5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a chloro group, a difluorocyclohexyl ether, and a nitrile group
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
As a participant in Suzuki–Miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials such as 3-cyanopyridine.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Difluorocyclohexyl Ether: The difluorocyclohexyl group is introduced via nucleophilic substitution reactions, often using difluorocyclohexanol and a suitable leaving group.
Final Assembly: The final step involves the coupling of the pyridine derivative with the difluorocyclohexyl ether under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A precursor in the synthesis of the target compound.
5-Chloro-2,4,6-trifluoropyrimidine: Shares structural similarities with the target compound.
1-(2,6-Dichloro-4-trifluoromethylphenyl)-3-cyano-5-amino-4-(trifluoromethylsulfinyl)pyrazole: Another compound with a pyridine ring and similar substituents.
Uniqueness
5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-6-(4,4-difluorocyclohexyl)oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2O/c13-10-5-8(6-16)7-17-11(10)18-9-1-3-12(14,15)4-2-9/h5,7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCQAOXFXMZQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C=C(C=N2)C#N)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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